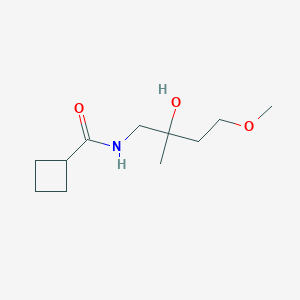
(R)-2-(4-Isobutylphenyl)propane-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(4-Isobutylphenyl)propane-1-amine, also known as IBP or Isobutylamphetamine, is a psychoactive drug belonging to the amphetamine class. It is a chiral compound, meaning it has two enantiomers, with (R)-IBP being the active form. IBP has been found to exhibit stimulant and empathogenic effects, similar to other amphetamines. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of IBP in scientific research.
Mechanism of Action
The mechanism of action of (R)-2-(4-Isobutylphenyl)propane-1-amine is similar to other amphetamines, involving the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. (R)-2-(4-Isobutylphenyl)propane-1-amine acts as a substrate for the monoamine transporters, causing an increase in the release of these neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the observed effects of (R)-2-(4-Isobutylphenyl)propane-1-amine.
Biochemical and Physiological Effects:
(R)-2-(4-Isobutylphenyl)propane-1-amine has been found to exhibit a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased energy, euphoria, and a sense of well-being. These effects are thought to be due to the release of dopamine and other neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-2-(4-Isobutylphenyl)propane-1-amine in lab experiments is its ability to selectively increase dopamine release, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, the use of (R)-2-(4-Isobutylphenyl)propane-1-amine in research is limited by its potential for abuse and neurotoxicity.
Future Directions
There are several potential future directions for research on (R)-2-(4-Isobutylphenyl)propane-1-amine. One area of interest is the development of new drugs based on the structure of (R)-2-(4-Isobutylphenyl)propane-1-amine that exhibit similar effects but with reduced potential for abuse and neurotoxicity. Additionally, further research is needed to fully understand the mechanism of action of (R)-2-(4-Isobutylphenyl)propane-1-amine and its effects on the dopamine system. Finally, there is a need for more studies on the potential therapeutic applications of (R)-2-(4-Isobutylphenyl)propane-1-amine in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (R)-2-(4-Isobutylphenyl)propane-1-amine involves the reaction of 4-isobutylphenylacetone with ammonia in the presence of a reducing agent such as lithium aluminum hydride. This method results in a racemic mixture of both (R)- and (S)-(R)-2-(4-Isobutylphenyl)propane-1-amine. However, the separation of the two enantiomers can be achieved through chiral chromatography.
Scientific Research Applications
(R)-2-(4-Isobutylphenyl)propane-1-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a research tool for studying the dopamine system. (R)-2-(4-Isobutylphenyl)propane-1-amine has been found to increase dopamine release in the brain, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
properties
IUPAC Name |
(2R)-2-[4-(2-methylpropyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYBOKURMFNCMM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=C(C=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
amine hydrochloride](/img/structure/B2483722.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2483723.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2483724.png)

![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2483729.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2483730.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2483731.png)

![N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2483737.png)



